Home > Products > Screening Compounds P102182 > 4-{3-[1-(dimethylamino)ethyl]phenyl}thiophene-2-carboxamide
4-{3-[1-(dimethylamino)ethyl]phenyl}thiophene-2-carboxamide -

4-{3-[1-(dimethylamino)ethyl]phenyl}thiophene-2-carboxamide

Catalog Number: EVT-5760412
CAS Number:
Molecular Formula: C15H18N2OS
Molecular Weight: 274.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-3-[1-(Dimethylamino)ethyl]phenyl-N-ethyl-N-methyl-carbamate (Rivastigmine)

Compound Description: Rivastigmine is a cholinesterase inhibitor used to treat mild to moderate dementia associated with Alzheimer's disease and Parkinson's disease dementia. It works by increasing levels of the neurotransmitter acetylcholine in the brain [].

Relevance: This compound shares the core structure of (S)-3-[1-(dimethylamino)ethyl]phenyl with the target compound, 4-{3-[1-(dimethylamino)ethyl]phenyl}thiophene-2-carboxamide. The difference lies in the substitution on the phenyl ring, where rivastigmine features a carbamate group instead of the thiophene-2-carboxamide moiety found in the target compound [].

2-Chloro-N-{(S)-phenyl[(2S)-piperidin-2-yl]methyl}-3-(trifluoromethyl)benzamide (SSR504734)

Compound Description: SSR504734 is a potent glycine transporter 1 (GlyT1) inhibitor, which was used as a starting point in the development of other GlyT1 inhibitors [].

Relevance: While not sharing the same core structure as 4-{3-[1-(dimethylamino)ethyl]phenyl}thiophene-2-carboxamide, SSR504734 serves as a basis for understanding the structure-activity relationships of GlyT1 inhibitors, which may be relevant for exploring potential biological activities of the target compound [].

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (7w, TP0439150)

Compound Description: Compound 7w (TP0439150) is a potent and orally available glycine transporter 1 (GlyT1) inhibitor [, ]. It was designed based on structural optimization of SSR504734, leading to improved GlyT1 inhibitory activity and favorable pharmacokinetic properties [].

Relevance: This compound represents a successful optimization of the initial GlyT1 inhibitor, SSR504734, through the introduction of heteroaromatic rings. Although structurally distinct from 4-{3-[1-(dimethylamino)ethyl]phenyl}thiophene-2-carboxamide, its development highlights the importance of exploring diverse chemical space around similar targets for enhanced activity and drug-like properties [].

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide (7n)

Compound Description: Compound 7n is another potent and orally available glycine transporter 1 (GlyT1) inhibitor []. It was developed as a structurally diverse backup compound for TP0439150, exhibiting a favorable pharmacokinetic profile and good central nervous system penetration [].

Relevance: Though structurally distinct from 4-{3-[1-(dimethylamino)ethyl]phenyl}thiophene-2-carboxamide, the development of compound 7n as a backup to TP0439150 demonstrates the importance of exploring different structural scaffolds while targeting the same biological pathway. This approach can lead to the identification of compounds with improved drug-like properties and potentially different safety profiles [].

{2-[(S)-1-(Dimethylamino)ethyl]phenyl}tellurium trichloride

Compound Description: This compound represents a chiral ortho-tellurated derivative derived from [(S)-1-(dimethylamino)ethyl]benzene. This specific compound, along with other similar derivatives, were synthesized and characterized as part of an exploration into novel chiral organometallic compounds [].

Relevance: This compound shares the (S)-1-(dimethylamino)ethyl]benzene moiety with 4-{3-[1-(dimethylamino)ethyl]phenyl}thiophene-2-carboxamide. The key structural difference lies in the presence of the tellurium trichloride group instead of the thiophene-2-carboxamide moiety []. This highlights the diverse chemical space that can be explored by modifying substituents attached to the core structure.

[2-[1-(S)-(Dimethylamino)ethyl]phenyl]methylphenyltin bromide

Compound Description: This compound represents a diastereomerically pure chiral triorganotin halide, synthesized via a reaction involving a C-chiral arylcopper or arylgoldlithium intermediate and MePhSnBr2 [].

Relevance: Similar to {2-[(S)-1-(Dimethylamino)ethyl]phenyl}tellurium trichloride, this compound also shares the (S)-1-(dimethylamino)ethyl]benzene moiety with 4-{3-[1-(dimethylamino)ethyl]phenyl}thiophene-2-carboxamide, but with a methylphenyltin bromide substituent. Its synthesis and characterization further showcase the possibility of generating diverse chemical entities with potential biological activities by modifying the substituent attached to the core (S)-1-(dimethylamino)ethyl]benzene unit [].

Relevance: Although not sharing a core structure, DACA's mechanism of action as a DNA intercalator and its structural similarity to 4-{3-[1-(dimethylamino)ethyl]phenyl}thiophene-2-carboxamide, particularly the presence of the [2-(dimethylamino)ethyl] moiety, raise questions about the target compound's potential interactions with DNA and potential anticancer activity [, ].

(9-Methoxyphenazine)-1-carboxamide (SN 23490)

Compound Description: SN 23490 is a "minimal intercalator," designed to have a lower DNA association constant than DACA, potentially leading to improved extravascular distribution and better activity against solid tumors [].

Relevance: As a structurally related compound to DACA and a potential DNA intercalator, SN 23490's development provides insight into strategies for improving the pharmacokinetic properties of DNA-interactive agents. This knowledge could be relevant when considering potential applications or modifications of 4-{3-[1-(dimethylamino)ethyl]phenyl}thiophene-2-carboxamide, particularly if DNA interaction is suspected [].

2-(4-Pyridyl)quinoline-8-carboxamide (SN 23719)

Compound Description: SN 23719 is another "minimal intercalator" developed as a potential improvement over DACA []. It exhibits favorable distribution and metabolic stability compared to DACA and SN 23935 [].

Relevance: Similar to SN 23490, SN 23719's development as a "minimal intercalator" with improved properties compared to DACA offers valuable information about optimizing DNA-interactive agents. These findings could be beneficial when considering potential applications or modifications of 4-{3-[1-(dimethylamino)ethyl]phenyl}thiophene-2-carboxamide, especially if DNA-binding properties are suspected [].

Relevance: Although it showed less promising results compared to SN 23490 and SN 23719, SN 23935, along with the other "minimal intercalators," provides valuable insight into the structure-activity relationships of DNA-interactive agents. These findings can inform future research on 4-{3-[1-(dimethylamino)ethyl]phenyl}thiophene-2-carboxamide, especially in the context of potential DNA-binding properties [].

3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide (1l)

Compound Description: This compound belongs to a series of 3-arylamino N-aryl thiophene 2-carboxamides that were synthesized and evaluated for their anticancer activity []. Compound 1l demonstrated potent inhibition of VEGFR1 and exhibited anti-angiogenic activity. Moreover, it showed the ability to inhibit P-gp efflux pumps and enhance the anticancer activity of doxorubicin [].

Ethyl 3-(3-chloro-2-(3,4-dihydroxyphenyl)-4-oxothiazolidin-3-yl)thiophene-2-carboxylate (7)

Compound Description: This compound serves as a key intermediate in the synthesis of a series of ethyl (4-substituted phenoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, which were evaluated for their antimicrobial activity [, , ].

Relevance: This compound shares the thiophene-2-carboxylate moiety with 4-{3-[1-(dimethylamino)ethyl]phenyl}thiophene-2-carboxamide. It also features a substituted phenyl ring, although the linker and specific substitutions are different. Comparing their structures allows for understanding the impact of varying substituents and linkers on biological activity, which could be valuable for future development and modification of the target compound [, , ].

3-(3-Chloro-2-(3,4-dihydroxyphenyl)-4-oxoazetidin-1-yl)thiophene-2-carboxamide (7)

Compound Description: Similar to compound 12, this compound acts as a crucial intermediate in the synthesis of another series of compounds, namely 3-(3-chloro)-2-(2-oxido)-(4-substituted phenyl)-ureido-benzo[d][1,3,2]dioxaphosphol-5-yl-4-oxoazetidin-1yl)thiophene-2-carboxamides, which were also explored for their antimicrobial potential [].

Relevance: This compound shares the thiophene-2-carboxamide moiety with 4-{3-[1-(dimethylamino)ethyl]phenyl}thiophene-2-carboxamide and features a substituted phenyl ring connected through a different linker []. Comparing their structures provides insights into how modifications in the linker and substituents on the phenyl ring can influence the biological activity of compounds derived from the thiophene-2-carboxamide core.

3-(5-(3,4-Dihydroxyphenyl)-1H-tetrazol-1-yl)thiophene-2-carboxamide (7)

Compound Description: This compound is another key intermediate used in the synthesis of a series of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphol-tetrazol-thiophene-2-carboxamides that were investigated for their antimicrobial properties [].

Relevance: Like compounds 12 and 13, this compound shares the thiophene-2-carboxamide moiety with 4-{3-[1-(dimethylamino)ethyl]phenyl}thiophene-2-carboxamide. It also features a substituted phenyl ring connected through a different linker and a tetrazole ring []. Examining the structural differences between these compounds offers valuable information about the structure-activity relationships within this class of compounds and how modifications can influence their antimicrobial activities.

4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide

Compound Description: This compound is a brominated thiophene derivative synthesized through a four-step protocol starting from thiophene. The synthesis highlights the use of successive lithiation reactions followed by bromination to achieve regioselective functionalization of the thiophene ring [].

Relevance: Although structurally different from 4-{3-[1-(dimethylamino)ethyl]phenyl}thiophene-2-carboxamide, this compound shares the thiophene-2-carboxamide moiety. It exemplifies the versatility of thiophene chemistry and the possibility of introducing various functional groups onto the thiophene ring, which could be relevant for exploring potential modifications of the target compound [].

Ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate (7)

Compound Description: This compound is a novel triazolopyrimidine derivative containing a thiophene moiety. It was synthesized and evaluated for its in vitro antitumor activity against human lung (A-549) and human hepatocellular carcinoma (HepG-2) cell lines, demonstrating promising results [].

Relevance: Although structurally distinct from 4-{3-[1-(dimethylamino)ethyl]phenyl}thiophene-2-carboxamide, this compound highlights the use of thiophene as a building block in the development of biologically active compounds. Its promising antitumor activity suggests that incorporating thiophene into diverse heterocyclic systems could be a viable strategy for discovering novel therapeutic agents [].

3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide (2)

Compound Description: This thiophene derivative serves as a key intermediate in the synthesis of various pyrimidinone derivatives with potential antimicrobial activity [].

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (S)-17b)

Compound Description: This benzamide derivative is a potent and selective inhibitor of class I histone deacetylases (HDACs) []. It exhibits potent in vitro and in vivo antitumor activity against various cancer cell lines and xenograft models, respectively. Additionally, it possesses a favorable pharmacokinetic profile and low hERG channel inhibition, suggesting its potential as an oral anticancer drug candidate [].

1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide (4)

Compound Description: Compound 4 is a peripherally restricted cannabinoid-1 receptor (CB1R) antagonist with significant weight-loss efficacy in diet-induced obese mice []. It possesses a high tPSA value, indicating a low probability of crossing the blood-brain barrier, and exhibits a clean off-target profile [].

1-(2,4-Dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide

Compound Description: This compound is a potential peripheral cannabinoid-1 receptor (CB1R) inverse agonist, meaning it can block the basal activity of the receptor in addition to antagonizing agonist-induced effects [].

Relevance: While structurally distinct from 4-{3-[1-(dimethylamino)ethyl]phenyl}thiophene-2-carboxamide, this compound's development highlights the potential of targeting CB1R for treating obesity and metabolic disorders. Its identification as a potential peripheral CB1R inverse agonist suggests that exploring different modalities of CB1R modulation may offer therapeutic advantages [].

N-(P-chlorophenyl)-7-hydroxycoumarin-3-yl carboxamide (comp-3)

Compound Description: This coumarin derivative exhibits potent cytotoxicity against various human tumor cell lines, including breast cancer (MCF-7), liver cancer (HEPG-2), colon cancer (HCT), and prostate cancer (PC-3) cells [].

Ethyl 7-hydroxycoumarin-3-yl ester (comp-2)

Compound Description: This compound is a coumarin derivative that serves as a precursor to N-(P-chlorophenyl)-7-hydroxycoumarin-3-yl carboxamide (comp-3) []. While it also displays cytotoxicity against tumor cell lines, its potency is lower compared to comp-3 [].

Relevance: Although structurally different from 4-{3-[1-(dimethylamino)ethyl]phenyl}thiophene-2-carboxamide, this compound, along with comp-3, highlights the potential of coumarin derivatives as anticancer agents. The observed difference in cytotoxicity between comp-2 and comp-3 underscores the impact of structural modifications on biological activity and the importance of structure-activity relationship studies for optimizing potency [].

2-(4-R-5-(Thiophene-2-ylmethyl)-4H-1,2,4-triazole-3-ylthio)acetate acids and their salts

Compound Description: These compounds represent a series of 1,2,4-triazole derivatives featuring a thiophene moiety. They were synthesized and characterized as part of a search for new biologically active compounds, particularly focusing on their potential as pesticides and medicinal drugs with anticonvulsant, analgesic, antitumor, and antibacterial properties [].

Relevance: While structurally diverse from 4-{3-[1-(dimethylamino)ethyl]phenyl}thiophene-2-carboxamide, these compounds share the presence of a thiophene ring system and demonstrate the versatility of thiophene chemistry in accessing diverse chemical entities. Their potential biological activities further highlight the importance of exploring thiophene-containing compounds for therapeutic and agricultural applications [].

2-Amino-4-(4-acetamido phenyl)thiophene-3-carboxamide

Compound Description: This compound serves as a crucial starting material for synthesizing a series of Schiff bases with potential antimicrobial activity []. It is prepared using the Gewald reaction, a versatile method for constructing polysubstituted 2-aminothiophenes [].

N-{2-[4-(Hydroxycarbamoyl)phenoxy]ethyl}-1-benzofurane-2-carboxamide

Compound Description: This compound and its specific salts are described in the context of novel crystalline forms and pharmaceutical compositions []. The patent highlights the potential therapeutic applications of this compound.

N-Ethyl-4-Hydroxyl-1-Methyl-5-(Methyl(2,3,4,5,6-Pentahydroxyhexyl)Amino)-2-Oxo-N-Phenyl-1,2-Dihydroquinoline-3-Carboxamide

Compound Description: This compound is a quinolone derivative, structurally unrelated to 4-{3-[1-(dimethylamino)ethyl]phenyl}thiophene-2-carboxamide. The provided abstract mentions its relevance to a pharmaceutical composition potentially containing a "Lacinian mode" and a pharmaceutically acceptable salt of the compound [].

Compound Description: These compounds were synthesized and evaluated for their anticancer and antibacterial activities. Molecular docking studies were also conducted to assess their binding affinities to target receptors, supporting their potential as therapeutic agents [].

Relevance: This class of compounds shares the thiophene-2-carboxamide moiety with 4-{3-[1-(dimethylamino)ethyl]phenyl}thiophene-2-carboxamide, showcasing the importance of this specific structural motif in medicinal chemistry. The development of these derivatives further emphasizes the potential of exploring diverse substitutions on the thiophene-2-carboxamide core for discovering novel compounds with desirable biological activities [].

3-Chloro-N-(2-((2-Dimethylamino) Ethyl)(Methyl)Amino)-4-Methoxy-5-((4-(1-Methyl-1H-Indol-3-Yl)Pyrimidin-2-Yl)Amino)Phenyl)Propanamide

Compound Description: This compound is identified as a potential genotoxic impurity in Osimertinib mesylate, an antineoplastic agent. A UPLC-QDa method was developed for its trace-level quantification [].

Relevance: Although structurally different from 4-{3-[1-(dimethylamino)ethyl]phenyl}thiophene-2-carboxamide, this entry highlights the importance of identifying and quantifying potential genotoxic impurities in pharmaceutical development. Even structurally dissimilar compounds can serve as reminders of the critical need for thorough safety assessments and impurity profiling during drug development [].

3-Oxo-N-[4-(3-oxo-3-phenylpropionylamino)phenyl]-3-phenylpropionamide (1)

Compound Description: This compound serves as a precursor in the synthesis of bis-heterocyclic amine and bis-heterocyclic carboxamide derivatives [].

2-benzoyl-N-[4-(2-benzoyl-3-(dimethylamino-acryloylamino)-phenyl]-3-dimethylaminoacrylamide (12)

Compound Description: This compound, a derivative of 3-oxo-N-[4-(3-oxo-3-phenylpropionylamino)phenyl]-3-phenylpropionamide (1), is used in the synthesis of bis-heterocyclic amine and bis-heterocyclic carboxamide derivatives. This synthesis strategy showcases the versatility of amides as building blocks for diverse heterocyclic systems [].

Properties

Product Name

4-{3-[1-(dimethylamino)ethyl]phenyl}thiophene-2-carboxamide

IUPAC Name

4-[3-[1-(dimethylamino)ethyl]phenyl]thiophene-2-carboxamide

Molecular Formula

C15H18N2OS

Molecular Weight

274.4 g/mol

InChI

InChI=1S/C15H18N2OS/c1-10(17(2)3)11-5-4-6-12(7-11)13-8-14(15(16)18)19-9-13/h4-10H,1-3H3,(H2,16,18)

InChI Key

LLDRWVCNDHURRY-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC(=C1)C2=CSC(=C2)C(=O)N)N(C)C

Canonical SMILES

CC(C1=CC=CC(=C1)C2=CSC(=C2)C(=O)N)N(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.